molecular formula C8H13F2N B13541337 7,7-Difluoro-1-azaspiro[3.5]nonane

7,7-Difluoro-1-azaspiro[3.5]nonane

Katalognummer: B13541337
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: BKQYYLYUJJJFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluoro-1-azaspiro[35]nonane is a spirocyclic compound characterized by the presence of a nitrogen atom within its spiro ring system and two fluorine atoms attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a nitrogen atom and fluorine substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 7,7-Difluoro-1-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

7,7-Difluoro-1-azaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 7,7-Difluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting their activity.

    Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 7,7-Difluoro-2-azaspiro[3.5]nonane
  • 1,1-Difluoro-7-azaspiro[3.5]nonane

Comparison: Compared to its analogs, 7,7-Difluoro-1-azaspiro[3.5]nonane is unique due to the specific positioning of the fluorine atoms and the nitrogen within the spiro ring system. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

7,7-difluoro-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-6-11-7/h11H,1-6H2

InChI-Schlüssel

BKQYYLYUJJJFAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CCN2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.